molecular formula C7H5F4NO B6254370 [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol CAS No. 1227600-70-5

[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol

Cat. No.: B6254370
CAS No.: 1227600-70-5
M. Wt: 195.1
InChI Key:
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Description

[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol is a fluorinated organic compound that features a pyridine ring substituted with both a fluoro and a trifluoromethyl group. This compound is of significant interest in various fields due to its unique chemical properties, which are influenced by the presence of fluorine atoms. Fluorinated compounds are known for their stability, lipophilicity, and ability to participate in unique chemical reactions, making them valuable in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the simultaneous vapor-phase chlorination/fluorination at high temperatures (above 300°C) using transition metal-based catalysts such as iron fluoride . This method allows for the efficient introduction of fluorine atoms into the pyridine ring, resulting in the desired compound.

Industrial Production Methods

Industrial production of fluorinated pyridines, including [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol, often involves large-scale vapor-phase reactions. These reactions are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents .

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives, which retain the core pyridine structure but exhibit different functional properties due to the introduced groups .

Scientific Research Applications

[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique positioning of the fluorine and trifluoromethyl groups in [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol imparts distinct chemical properties, such as increased stability and specific reactivity patterns. These properties make it particularly valuable in applications where precise chemical behavior is required .

Properties

CAS No.

1227600-70-5

Molecular Formula

C7H5F4NO

Molecular Weight

195.1

Purity

95

Origin of Product

United States

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